molecular formula C12H21N3O3 B2815475 Tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate CAS No. 1820641-15-3

Tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate

Cat. No. B2815475
CAS RN: 1820641-15-3
M. Wt: 255.318
InChI Key: SIIAYSUVISXCFX-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate is a chemical compound with the CAS Number: 1820641-15-3 . It has a molecular weight of 255.32 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate is 1S/C12H21N3O3/c1-11(2,3)18-10(17)15-6-4-5-12(8-15)7-9(16)13-14-12/h14H,4-8H2,1-3H3,(H,13,16) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Crystal Structure Analysis The crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate showcases mirror symmetry, with the hexahydropyrimidine ring adopting a chair conformation. This structure provides a foundation for understanding molecular conformations and interactions within similar compounds (Yongkwan Dong et al., 1999).

Synthetic Pathways and Reactivity Research into tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate and related compounds has focused on their synthetic pathways and reactivity. For example, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal offers insights into the synthesis of spirocyclic compounds and their potential applications in creating biologically active heterocyclic compounds (A. I. Moskalenko & V. Boev, 2012).

Conformational Analysis and Spirocyclic Derivatives Studies on spirocyclic derivatives, such as spirolactams, focus on their synthesis and conformational analysis, offering valuable insights for designing conformationally restricted pseudopeptides. These studies are essential for developing novel peptide-based therapeutics (M. M. Fernandez et al., 2002).

Supramolecular Chemistry The supramolecular arrangements of cyclohexane-5-spirohydantoin derivatives, including various tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate analogs, have been explored to understand the impact of substituents on molecular and crystal structures. This research contributes to the field of supramolecular chemistry, emphasizing the role of molecular structure in the formation of complex architectures (Sara Graus et al., 2010).

Novel Synthetic Routes New methodologies for synthesizing related compounds, such as the efficient synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrate the versatility and potential of spirocyclic compounds in accessing chemical spaces complementary to traditional piperidine systems. These synthetic routes open avenues for the discovery of novel compounds with diverse applications (M. J. Meyers et al., 2009).

Structural Determination and Synthesis The synthesis and structural determination of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provide insights into cyclic amino acid esters' chemistry. These findings have implications for the design and synthesis of novel bioactive molecules (T. Moriguchi et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation”, respectively. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

tert-butyl 3-oxo-1,2,9-triazaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)15-6-4-5-12(8-15)7-9(16)13-14-12/h14H,4-8H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIAYSUVISXCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate

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